7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid
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Overview
Description
7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid is a deuterated form of 7Z,10Z,13Z-hexadecatrienoic acid, an omega-3 polyunsaturated fatty acid. This compound is often used as an internal standard for the quantification of its non-deuterated counterpart in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid involves the deuteration of 7Z,10Z,13Z-hexadecatrienoic acid. This process typically includes the incorporation of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to achieve high levels of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves the use of high-purity deuterated reagents and solvents, and the final product is often formulated in ethanol containing butylated hydroxytoluene (BHT) to ensure stability .
Chemical Reactions Analysis
Types of Reactions: 7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the integrity of the deuterium labels .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often conducted in solvents like ethanol or methanol under controlled temperatures and pressures .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroperoxides, while reduction reactions can produce alcohols .
Scientific Research Applications
7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the quantification of 7Z,10Z,13Z-hexadecatrienoic acid in analytical techniques like GC-MS and LC-MS . In biology, it serves as a precursor in the biosynthesis of jasmonic acid in plant leaves, which plays a crucial role in plant defense mechanisms . In medicine, it is studied for its potential anti-inflammatory and anti-cancer properties . In industry, it is used in the development of high-purity lipid standards for various applications .
Mechanism of Action
The mechanism of action of 7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid involves its role as a precursor in the biosynthesis of jasmonic acid. Jasmonic acid is a plant hormone that regulates various physiological processes, including growth, development, and defense responses . The molecular targets and pathways involved in this process include the lipoxygenase pathway, which catalyzes the oxygenation of polyunsaturated fatty acids to produce jasmonic acid and its derivatives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7Z,10Z,13Z-hexadecatrienoic-7,8,10,11,13,14-d6 acid include other deuterated fatty acids such as 7Z,10Z,13Z-hexadecatrienoic acid, 7Z,10Z,13Z-octadecatrienoic acid, and 7Z,10Z,13Z-eicosatrienoic acid .
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for quantitative analysis. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of the non-deuterated compound in complex mixtures .
Properties
Molecular Formula |
C16H26O2 |
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Molecular Weight |
256.41 g/mol |
IUPAC Name |
(7Z,10Z,13Z)-7,8,10,11,13,14-hexadeuteriohexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-/i3D,4D,6D,7D,9D,10D |
InChI Key |
KBGYPXOSNDMZRV-CWUBCFKBSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCC(=O)O)/[2H])/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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